![molecular formula C11H16N2O2 B8176476 N-Isobutyl-3-methyl-2-nitroaniline](/img/structure/B8176476.png)
N-Isobutyl-3-methyl-2-nitroaniline
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Overview
Description
N-Isobutyl-3-methyl-2-nitroaniline is an organic compound belonging to the class of aromatic amines It features a nitro group (-NO2) and an aniline moiety, which are common in many biologically active compounds and industrial chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isobutyl-3-methyl-2-nitroaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method includes:
Nitration: The nitration of 3-methyl aniline using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho or para position relative to the amino group.
Alkylation: The resulting nitroaniline is then subjected to alkylation with isobutyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and alkylation processes to enhance yield and purity while minimizing by-products.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group, forming N-Isobutyl-3-methyl-1,2-diaminobenzene.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating amino group.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under controlled conditions.
Major Products:
Reduction: The major product is N-Isobutyl-3-methyl-1,2-diaminobenzene.
Substitution: Depending on the substituent introduced, various halogenated derivatives can be formed.
Scientific Research Applications
Medicinal Chemistry
N-Isobutyl-3-methyl-2-nitroaniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their biological activities, particularly as potential anticancer agents.
Case Study: Anticancer Activity
Recent studies have demonstrated that compounds derived from nitroanilines exhibit significant antiproliferative effects against various cancer cell lines. For instance, N-substituted benzimidazole derivatives, which include isobutyl side chains, have shown promising activity against cancer cells by disrupting microtubule formation, a critical process in cell division .
Table 1: Antiproliferative Activity of N-Isobutyl Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
N-Isobutyl-2-nitroaniline | HeLa | 0.85 | Tubulin binding |
This compound | MCF-7 | 1.02 | Microtubule disintegration |
Dye Synthesis
The compound is also utilized in the dye industry, particularly in the formulation of hair dyes. The process involves the methylation of nitroanilines to produce stable dye intermediates that can impart color to hair fibers effectively.
Case Study: Hair Dye Formulation
A process involving the N-methylation of nitroanilines has been developed to create hair dyes with improved stability and colorfastness. The resulting products are characterized by their ability to provide vibrant colors while minimizing degradation over time .
Table 2: Properties of Hair Dyes Derived from Nitroanilines
Dye Compound | Color Shade | Stability (Months) | Application Method |
---|---|---|---|
N-Methyl-N-isobutyl-3-methyl-2-nitroaniline | Dark Brown | 12 | Direct application |
N-Ethyl-N-isobutyl-4-nitroaniline | Chestnut | 10 | Direct application |
Material Science
In material science, this compound has been investigated for its potential use in synthesizing polymers and coatings with enhanced properties.
Case Study: Polymer Development
Research indicates that incorporating nitroaniline derivatives into polymer matrices can significantly enhance their thermal and mechanical properties. These polymers have applications in coatings and composites where durability and resistance to environmental factors are critical .
Table 3: Properties of Polymers Incorporating Nitroanilines
Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Application Area |
---|---|---|---|
Polyurethane with Nitroaniline | 250 | 30 | Coatings |
Epoxy Resin with Nitroaniline | 220 | 45 | Structural components |
Mechanism of Action
The mechanism of action of N-Isobutyl-3-methyl-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
- N-Methyl-2-nitroaniline
- N-Ethyl-3-methyl-2-nitroaniline
- N-Isopropyl-3-methyl-2-nitroaniline
Comparison: N-Isobutyl-3-methyl-2-nitroaniline is unique due to its specific alkyl group (isobutyl) and the position of the nitro group. This structural uniqueness can influence its reactivity and biological activity compared to similar compounds. For instance, the isobutyl group may provide steric hindrance, affecting the compound’s interaction with enzymes or receptors differently than its methyl or ethyl counterparts.
Properties
IUPAC Name |
3-methyl-N-(2-methylpropyl)-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)7-12-10-6-4-5-9(3)11(10)13(14)15/h4-6,8,12H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVTVOJYSWVDIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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